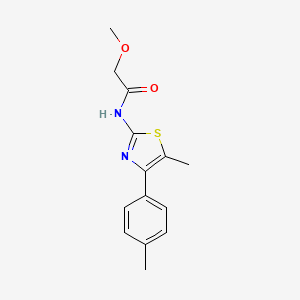![molecular formula C25H30N4O3 B2712383 N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892284-01-4](/img/structure/B2712383.png)
N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely belongs to the class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a piperidine ring, a heterocyclic amine with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
One study outlines the synthesis and evaluation of various quinazoline derivatives, including those similar to the specified compound, for their antibacterial activities. These compounds have been synthesized through different chemical processes and tested against a range of bacterial strains to determine their efficacy as antimicrobial agents. The research highlights the structural activity relationship, providing insights into how slight modifications in the quinazoline structure can influence antibacterial activity (Chu et al., 1991).
Development of CGRP Receptor Inhibitors
Another significant application involves the development of CGRP (calcitonin gene-related peptide) receptor inhibitors. CGRP receptor antagonists are potential therapeutic agents for treating migraine and other related disorders. The research discusses a convergent, stereoselective, and economical synthesis of a potent CGRP receptor antagonist, detailing the synthesis process on a multikilogram scale and the challenges encountered during the drug substance assembly (Cann et al., 2012).
Antidepressant Discovery through 5-HT3 Receptor Antagonism
The compound has also been investigated in the context of designing and synthesizing structurally novel 5-HT3 receptor antagonists with potential antidepressant-like activities. This research focuses on the ligand-based design of 3-ethoxyquinoxalin-2-carboxamides, demonstrating how targeting the 5-HT3 receptor could lead to new antidepressants. The study evaluates the compounds' efficacy in animal models, providing a promising outlook for novel antidepressant therapies (Mahesh et al., 2011).
Enhancement of Antimicrobial Properties
Further research into quinazoline derivatives has shown that clubbing quinazolinone with 4-thiazolidinone can potentially enhance antimicrobial properties. The study synthesizes a series of such compounds and evaluates their in vitro antibacterial and antifungal activities against various microorganisms. These findings suggest a novel approach to developing antimicrobial agents by combining quinazolinone and 4-thiazolidinone structures (Desai et al., 2011).
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-9-13-28(14-10-18)16-12-26-23(30)20-7-8-21-22(17-20)27-25(32)29(24(21)31)15-11-19-5-3-2-4-6-19/h2-8,17-18H,9-16H2,1H3,(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAWDZWPSYDBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

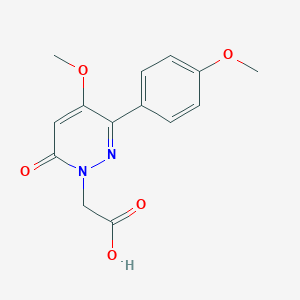
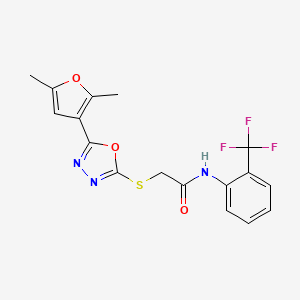
![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)
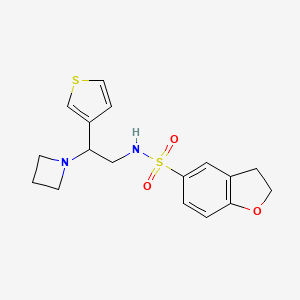
![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2712316.png)
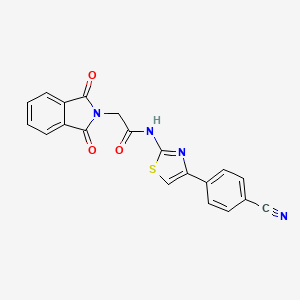

![3-(2-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712319.png)
